molecular formula C8H5Br2N3O2 B8339673 1-Amino-5,7-dibromo-1,4-dihydro-2,3-quinoxalinedione

1-Amino-5,7-dibromo-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B8339673
M. Wt: 334.95 g/mol
InChI Key: IZZOWBWSXQIDCH-UHFFFAOYSA-N
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Description

1-Amino-5,7-dibromo-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C8H5Br2N3O2 and its molecular weight is 334.95 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5Br2N3O2

Molecular Weight

334.95 g/mol

IUPAC Name

4-amino-6,8-dibromo-1H-quinoxaline-2,3-dione

InChI

InChI=1S/C8H5Br2N3O2/c9-3-1-4(10)6-5(2-3)13(11)8(15)7(14)12-6/h1-2H,11H2,(H,12,14)

InChI Key

IZZOWBWSXQIDCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N(C(=O)C(=O)N2)N)Br)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure of Shin, S. C. and Lee. Y. Y., Taehan Hwahakhoe Chi 27(5):382-4 (1983) was adapted. 5,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione (46 mg, 0.144 mmole) was dissolved into 3N KOH (2 mL) at 60° C. for 1 h, and NH2OSO3H (20 mg, 0.172 mmole, Aldrich) in distilled water (0.5 mL) was dropwise added into above solution with stirring at 60° C. Some precipitate came out after 15 mins, then a second 20 mg NH2OSO3H portion was added. The mixture was stirred at room temperature for 1 h. The white precipitate was collected by filtration, washed with cold distilled water (0.5 mL), affording crude 1-amino-5,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (38 mg, 79%) after drying in the air at 60° C. for 2 h (contains the isomeric 4-amino-5,7-dibromo-2,3-quinoxalinedione, by NMR, but it is not known which is produced in a greater amount). A 38 mg sample of crude 1-amino-5,7-dibromo-1,4-dihydro-2,3-quinoxalinedione was dissolved into distilled water (4 mL) at 60° C., the insoluble material was removed by filtration, and the filtrate was acidified with AcOH to pH=5 to give a white precipitate, which was collected by filtration and washed with cold distilled water (2×1 mL). The precipitate was dried at 60° C. for 2 h affording 1-amino-5,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (28 mg, 58.5%) as a white powder with some isomer. Mp: 273°-5° C. (dec. from 270° C.). IR (KBr, cm-1): 3435; 3289; 3190; 1719; 1672; 1625; 1584. NMR (1H, DMSO-d6): δ5.831 ((s, 2H); 7.672 (d, J=15 Hz, 1H); 7.810 (d, J=15 Hz, 1H); 11.275 (s, 1H). HRMS: calcd for C8H5N3O2Br2 (M+) m/z: 332.8746; Found: 332.8744.
Quantity
46 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedure of Shin, S. C. and Lee. Y. Y., Taehan Hwahakhoe Chi 27 (5): 382-4 (1983) was adapted. 5,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione (46 mg, 0.144 mmole) was dissolved into 3N KOH (2 mL) at 60° C. for 1 h, and NH2OSO3H (20 mg, 0.172 mmole, Aldrich) in distilled water (0.5 mL) was dropwise added into above solution with stirring at 60° C. Some precipitate came out after 15 mins, then a second 20 mg NH2OSO3H portion was added. The mixture was stirred at room temperature for 1 h. The white precipitate was collected by filtration, washed with cold distilled water (0.5 mL), affording crude 1-amino-5,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (38 mg, 79%) after drying in the air at 60° C. for 2h (contains the isomeric 4-amino-5,7-dibromo-2,3-quinoxalinedione, by NMR, but it is not known which is produced in a greater amount). A 38 mg sample of crude 1-amino-5,7-dibromo-1,4-dihydro-2,3-quinoxalinedione was dissolved into distilled water (4 mL) at 60° C., the insoluble material was removed by filtration, and the filtrate was acidified with AcOH to pH=5 to give a white precipitate, which was collected by filtration and washed with cold distilled water (2×1 mL). The precipitate was dried at 60° C. for 2h affording 1-amino-5,7-dibromo-1,4-dihydro-2,3-quinoxalinedione (28 mg, 58.5%) as a white powder with some isomer. Mp: 273°-5° C. (dec. from 270° C.). IR (KBr, cm-1): 3435; 3289; 3190; 1719; 1672; 1625; 1584. NMR (1H, DMSO-d6): δ 5.831 ((s, 2H); 7.672 (d, J=15 Hz, 1H); 7.810 (d, J=15Hz, 1H); 11.275 (s, 1H). HRMS: calcd for C8H3N3O2Br2 (M+) m/z: 332.8746; Found: 332.8744.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
20 mg
Type
reactant
Reaction Step Four

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